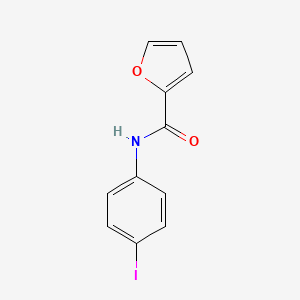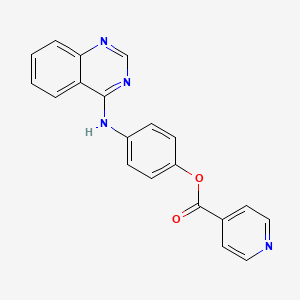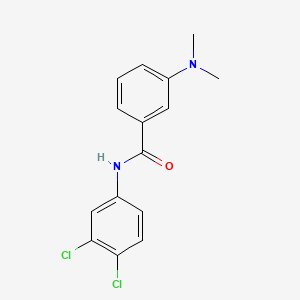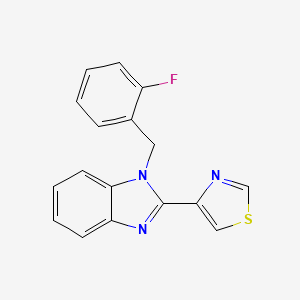
2,5,6-trichloro-4-(isopropylamino)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,6-trichloro-4-(isopropylamino)nicotinic acid, also known as TINA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TINA is a member of the nicotinic acid family and is a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in the regulation of cellular metabolism and energy production.
科学的研究の応用
Herbicidal Activity and Synthesis
The research on compounds derived from nicotinic acid, such as 2,5,6-trichloro-4-(isopropylamino)nicotinic acid, has shown promising results in the field of herbicides. One study outlines the synthesis and analysis of N-(arylmethoxy)-2-chloronicotinamides, which exhibited significant herbicidal activity against certain weeds at specific concentrations. These findings could be useful for developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Industrial Applications
Nicotinic acid and its derivatives are also significant in various industrial processes. The reactive extraction of nicotinic acid using organophosphorus solvating extractants has been studied to enhance recovery and efficiency in industries like food, pharmaceutical, and biochemical (Sushil Kumar et al., 2008).
Biological Utilization
The utilization of nicotinamide derivatives, closely related to nicotinic acid compounds, has been observed in mammals, insects, and bacteria. These compounds have shown varied biological activities and could be pivotal in understanding specific metabolic pathways and therapeutic uses (P. Ellinger et al., 1947).
Cross-Coupling Reactions
In the field of organic chemistry, the cross-coupling reactions of boronic acids with dihalo heterocycles using nicotinic acid derivatives have been explored. This research can lead to the selective production of various substituted nicotinic acids, which are important in pharmaceutical and chemical synthesis (I. Houpis et al., 2010).
Lipid-Lowering Drug Mechanism
Nicotinic acid has been used as a lipid-lowering drug, with mechanisms involving the inhibition of lipolysis in adipose tissue. Understanding its interaction with specific receptors, like PUMA-G or HM74, in adipose tissue can help develop new drugs for treating dyslipidemia (S. Tunaru et al., 2003).
Extraction and Equilibrium Studies
Studies focusing on the extraction of pyridine-3-carboxylic acid (nicotinic acid) have investigated the effectiveness of various solvents and conditions. This research is crucial for optimizing the extraction processes in industries that utilize nicotinic acid (Sushil Kumar & B. V. Babu, 2009).
特性
IUPAC Name |
2,5,6-trichloro-4-(propan-2-ylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3N2O2/c1-3(2)13-6-4(9(15)16)7(11)14-8(12)5(6)10/h3H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDYSTUPGGXLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5546121.png)
![(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol](/img/structure/B5546123.png)
![ethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5546132.png)



![2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5546167.png)
![(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5546172.png)

![methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5546184.png)
![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5546186.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5546208.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)